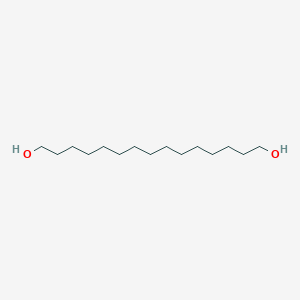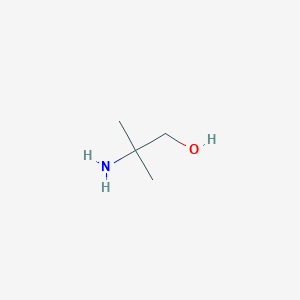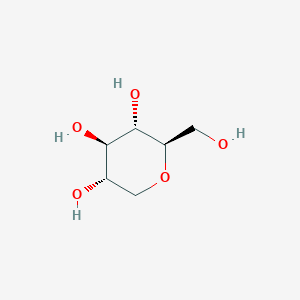
Dehydrocurvularin
Overview
Description
- Dehydrocurvularin is a natural-product macrolide produced by the fungus Penicillium.
- It has garnered attention due to its potent antineoplastic (anti-cancer) properties.
- One of its key mechanisms of action is the irreversible inhibition of ATP-citrate lyase (ACLY), which plays a crucial role in cellular metabolism .
Mechanism of Action
Target of Action
Dehydrocurvularin, also known as 10,11-dehydrocurvularin, primarily targets ATP-citrate lyase (ACLY) . ACLY is a crucial enzyme involved in cellular metabolism, specifically in the conversion of citrate to acetyl-CoA, a key component in many biochemical reactions. This compound also targets Signal Transducer and Activator of Transcription 3 (STAT3) , a protein that plays a critical role in many cellular processes such as cell growth and apoptosis.
Mode of Action
This compound acts as a potent irreversible inhibitor of ACLY . It selectively inhibits the phosphorylation of STAT3 at Tyr-705, without affecting the upstream components JAK1 and JAK2, or the dephosphorylation of STAT3 . Furthermore, it strongly inhibits IFN-γ-induced STAT3 phosphorylation .
Biochemical Pathways
The inhibition of ACLY by this compound disrupts the citrate to acetyl-CoA conversion, affecting cellular metabolism. The selective inhibition of STAT3 phosphorylation impacts various cellular processes controlled by STAT3, including cell growth and apoptosis .
Result of Action
This compound has been shown to exert antitumor effects against human breast cancer by suppressing STAT3 activation . It dose-dependently inhibits the proliferation, migration, and invasion of human breast cancer cell lines, and induces cell apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is produced as a secondary metabolite by many fungi , suggesting that its production could be influenced by the growth conditions of the fungi.
Biochemical Analysis
Biochemical Properties
Dehydrocurvularin has been revealed to be a potent irreversible inhibitor of ATP-citrate lyase (ACLY) via classical chemoproteomic profiling . ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate metabolism with lipid metabolism. By inhibiting ACLY, this compound can potentially disrupt these metabolic pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to dose-dependently inhibit the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induce cell apoptosis . It selectively inhibited the phosphorylation of STAT3 Tyr-705, but did not affect the upstream components JAK1 and JAK2, as well as dephosphorylation of STAT3 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme ATP-citrate lyase (ACLY). It acts as a potent irreversible inhibitor of ACLY . This inhibition is believed to be due to the α, β-unsaturated carbonyl moiety of this compound, which is essential for STAT3 inactivation .
Dosage Effects in Animal Models
In animal models, specifically in nude mice bearing breast cancer cell line MDA-MB-231 xenografts, treatment with this compound (30 mg·kg−1·d−1, ip, for 14 days) markedly suppressed the tumor growth via inhibition of STAT3 activation without observed toxicity .
Metabolic Pathways
This compound’s inhibition of ATP-citrate lyase (ACLY) suggests that it is involved in the metabolic pathway of carbohydrate and lipid metabolism . ACLY is a key enzyme that links carbohydrate metabolism with lipid metabolism.
Subcellular Localization
Given its interaction with ATP-citrate lyase (ACLY), it is likely that it is localized in the cytoplasm where ACLY is typically found .
Preparation Methods
- The synthetic routes for dehydrocurvularin are well-established, involving chemical transformations.
- Unfortunately, specific reaction conditions and industrial production methods are not widely documented in the literature.
Chemical Reactions Analysis
- Dehydrocurvularin undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are context-dependent and may vary.
- Major products formed from these reactions are not explicitly outlined in available sources.
Scientific Research Applications
- Dehydrocurvularin has been studied extensively for its potential applications:
Chemistry: As a scaffold for designing novel compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its anti-cancer properties.
Industry: Potential use in drug development and synthesis.
Comparison with Similar Compounds
- While dehydrocurvularin is unique in its irreversible ACLY inhibition, other natural products and synthetic compounds may share similar properties.
- Unfortunately, a comprehensive list of similar compounds is not readily available .
Properties
CAS No. |
1095588-70-7 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
(5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |
InChI |
InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m1/s1 |
InChI Key |
AVIRMQMUBGNCKS-DFVUYQKZSA-N |
SMILES |
CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Canonical SMILES |
CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Appearance |
White to off white solid |
Synonyms |
alpha,beta-dehydrocurvularin beta,gamma-dehydrocurvularin dehydrocurvularin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dehydrocurvularin acts as a potent irreversible inhibitor of ATP-citrate lyase (ACLY). []
A: While the exact binding mechanism remains to be fully elucidated, chemoproteomic profiling suggests an irreversible interaction. []
A: ACLY inhibition is a promising strategy for anti-cancer therapy. [] this compound's impact on lipid synthesis and energy metabolism likely contributes to its anticancer properties. []
A: Yes, research indicates that this compound and its chlorinated analogs can interact with the proteasome. [] Certain derivatives also exhibit inhibitory effects on microtubule assembly. []
A: this compound exhibits phytotoxic effects by impairing the photosystem II (PSII) reaction center in plants. [, , , ] This disruption inhibits electron transport, ultimately affecting photosynthesis and leading to plant cell death.
A: The molecular formula of this compound is C16H18O5 with a molecular weight of 290.32 g/mol. []
A: this compound displays characteristic signals in NMR and IR spectra. Notably, it shows distinct signals for its benzene ring, double bonds, phenolic hydroxyl, carbonyl, and ester groups in 1H and 13C NMR spectra. []
ANone: The provided research papers primarily focus on the biological activity and synthesis of this compound and its derivatives. Information about its material compatibility and stability under various conditions is limited in these papers.
ANone: The provided research papers do not indicate any intrinsic catalytic properties of this compound. Its primary mode of action involves binding to and inhibiting target proteins rather than catalyzing chemical reactions.
A: Yes, molecular docking studies have been conducted to understand the interactions of this compound with inflammatory cytokines like TNF-α and IL-6. [] These studies provide insights into the compound's binding affinity and orientation within the binding pocket of these targets.
A:
- Chlorination: Chlorinated analogs of this compound have been shown to exhibit altered selectivity profiles. Monochloro analogs affect both the proteasome and p97, while dichloro analogs show specificity for p97. []- Lactone Ring Opening: Opening the 12-membered lactone ring of curvularin-type metabolites leads to a significant decrease in anti-inflammatory activity. []- Phenolic Group Modification: Blocking the phenolic functionality in curvularin-type metabolites also diminishes their anti-inflammatory activity. []
A: The 12-membered macrolide ring, the resorcinol moiety, and the specific stereochemistry at key chiral centers appear to be important for the biological activity of this compound and its analogs. [, ]
A: While specific stability data are limited in the provided research, one study addressed the formulation of this compound. Encapsulating this compound in mPEG-PLGA nanoparticles (DCV-NPs) improved its solubility, bioavailability, and antiproliferative efficacy against breast cancer cell lines in vitro and in vivo. []
ANone: The provided research papers focus primarily on the compound's discovery, biological activity, and synthesis. They do not provide specific details on SHE regulations related to this compound.
A: Research on this compound-loaded mPEG-PLGA nanoparticles (DCV-NPs) shows gradual accumulation in tumor areas in mice and significant tumor growth suppression, suggesting potential for targeted drug delivery. []
A: this compound has been evaluated in various in vitro settings:- Cytotoxicity: Various human cancer cell lines, including Caski, Hep-G2, and MDA-MB-231, were used to assess the cytotoxic potential. [, , , ]- Anti-inflammatory activity: LPS-stimulated RAW264.7 macrophages were used to assess the anti-inflammatory effects, including inhibition of NO and PGE2 production. []- Enzyme Inhibition: Assays with purified ATP-citrate lyase have demonstrated the compound's inhibitory potential. []
A: - Mouse Models: Mice bearing breast cancer xenografts have been used to assess the in vivo efficacy of this compound-loaded nanoparticles. [] - Plant Models: Studies have investigated the phytotoxic effects of this compound on plants like Digitaria sanguinalis, examining its impact on photosynthesis and growth. [, , , ]
ANone: The provided research papers do not specifically address the development of resistance to this compound. Further investigation is needed to determine potential resistance mechanisms.
A: While some studies highlight the potential therapeutic benefits of this compound, it is crucial to acknowledge its potential toxicity. Research indicates that this compound exhibits toxicity toward human lung fibroblasts. [] Further research is needed to comprehensively assess its safety profile and potential long-term effects.
A: Yes, this compound-loaded mPEG-PLGA nanoparticles (DCV-NPs) demonstrate promising results in breast cancer treatment by improving drug solubility, bioavailability, and achieving targeted delivery to tumor tissues. []
A: Various spectroscopic and spectrometric techniques were employed to characterize this compound:- NMR spectroscopy (1H NMR, 13C NMR, 2D NMR): To elucidate the structure and stereochemistry of the compound. [, , , , , ]- Mass spectrometry (MS, ESIMS, HRESIMS): To determine the molecular weight and confirm the molecular formula. [, , , ]- Infrared spectroscopy (IR): To identify functional groups present in the molecule. []- Ultraviolet spectroscopy (UV): To study the compound's absorption properties. []- Circular dichroism (CD): To determine the absolute configuration of chiral centers. []- X-ray crystallography: To obtain the three-dimensional structure of this compound and its derivatives in the solid state. [, ]
ANone: The research papers primarily focus on the biological activity, synthesis, and characterization of this compound. Information regarding its environmental impact and degradation pathways is limited in these studies.
A: this compound is known to have poor water solubility. Formulating it as this compound-loaded mPEG-PLGA nanoparticles (DCV-NPs) significantly enhances its solubility and bioavailability. []
ANone: While the research papers mention the use of various analytical methods for the characterization and quantification of this compound, specific details about the validation of these methods are not provided.
ANone: Standardized procedures for fermentation, extraction, and purification are crucial to ensure the quality and consistency of this compound. Analytical techniques like HPLC and NMR are vital for monitoring purity and identifying any impurities.
ANone: The provided research papers do not contain specific information about the immunogenicity of this compound or its potential to induce immune responses.
ANone: The provided research papers do not delve into the interactions of this compound with drug transporters. Further research is needed to explore this aspect.
ANone: The research papers do not provide specific information about the potential of this compound to induce or inhibit drug-metabolizing enzymes.
ANone: The research papers primarily focus on the biological activities and chemical synthesis of this compound. They do not provide specific details regarding its biocompatibility or biodegradability.
ANone: The research papers primarily focus on the compound's discovery, biological activity, and synthesis. They do not provide specific details on recycling or waste management protocols for this compound.
ANone: Key resources include facilities for fungal cultivation and extraction, as well as access to advanced analytical techniques like NMR, MS, and HPLC for compound characterization and quantification.
A:- Early Isolation and Characterization: this compound was first isolated and characterized as a metabolite from the fungus Curvularia lunata. []- Discovery of Diverse Biological Activities: Subsequent research has unveiled a wide range of biological activities, including antifungal, antibacterial, nematicidal, anti-inflammatory, and anticancer properties.- Elucidation of Biosynthetic Pathways: Recent studies have identified the gene clusters responsible for this compound biosynthesis, paving the way for potential bioengineering approaches. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)








